![molecular formula C24H23N3O B13082470 1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)
1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
The synthesis of 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-component reactions (MCRs). These reactions are advantageous as they allow for the rapid assembly of complex molecules from simple starting materials. One common synthetic route involves the cyclocondensation of isatins, pyrazolones, and malononitrile in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is favored for its mild reaction conditions, short reaction times, and high yields.
Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to improve yield and reduce costs. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique spiro structure makes it a valuable scaffold in organic synthesis.
Biology: The compound has shown potential as a fluorescent chemosensor for detecting metal ions such as mercury (Hg²⁺).
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have biological activity, making it a candidate for drug development.
Wirkmechanismus
The mechanism by which 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one exerts its effects is still under investigation. its ability to act as a chemosensor is believed to involve the interaction of its functional groups with metal ions, leading to changes in fluorescence properties. The molecular targets and pathways involved in its biological activity are yet to be fully elucidated .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one can be compared with other spiro compounds, such as spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] and spiro[indoline-3,4’-pyrano[2,3-c]chromenes]. These compounds share a similar spiro structure but differ in their functional groups and applications. For instance, spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] are known for their antimicrobial and anticancer activities .
The uniqueness of 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C24H23N3O |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
1-phenyl-1'-(pyridin-2-ylmethyl)spiro[indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C24H23N3O/c28-23-24(13-16-26(17-14-24)18-19-8-6-7-15-25-19)21-11-4-5-12-22(21)27(23)20-9-2-1-3-10-20/h1-12,15H,13-14,16-18H2 |
InChI-Schlüssel |
DAGGFMNZQZIATI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)CC5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


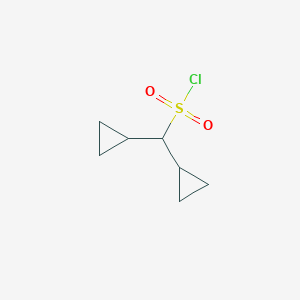
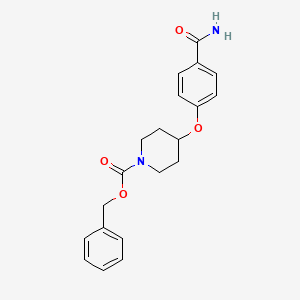
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)
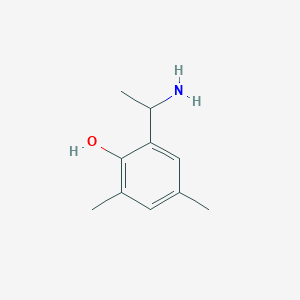
![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)
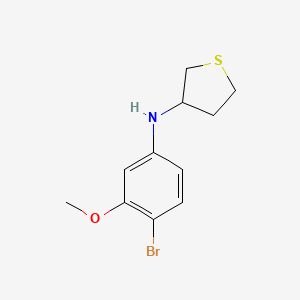




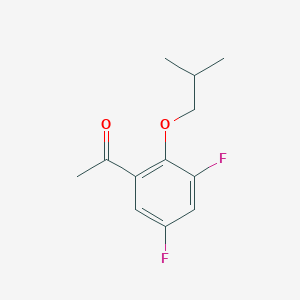

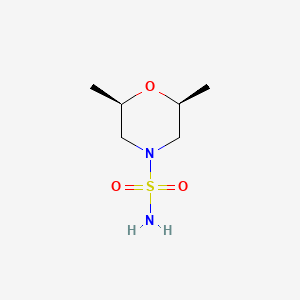
![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
